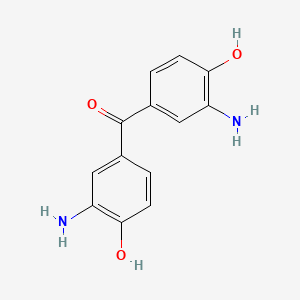

Bis(3-amino-4-hydroxyphenyl)methanone

Description

Contextual Significance in Modern Chemical Synthesis and Materials Science

Bis(3-amino-4-hydroxyphenyl)methanone serves as a critical monomer in the synthesis of high-performance polymers. Its bifunctional nature, containing both amino and hydroxyl groups, allows it to be a building block for specialized polymers such as polyimides and polybenzoxazoles. These materials are sought after in industries like aerospace and electronics for their exceptional thermal stability, chemical resistance, and mechanical strength.

The compound's rigid aromatic structure, conferred by the benzene rings, contributes to the thermal stability of the resulting polymers. The presence of the ketone linkage provides a degree of flexibility in the polymer backbone. This combination of properties makes it a target for creating advanced materials tailored for demanding applications. For instance, it is used as a raw material for polybenzoxazoles, a class of polymers known for their high performance.

Evolution of Research Trajectories for Aminophenol-Based Compounds

Aminophenols, the broader class of chemicals to which this compound belongs, have a well-established history in industrial chemistry. Initially, they were primarily used in the synthesis of dyes and as developers in black-and-white photography. For example, p-aminophenol is a key intermediate in the production of paracetamol and is also used to create azo dyes.

Over time, research has expanded the application of aminophenols into more advanced fields. In materials science, they are used to create conductive polymers and enhance the properties of coatings, acting as corrosion inhibitors and adhesion promoters. The unique chemical structure of aminophenols allows them to form protective films on metal surfaces. Furthermore, recent research has explored novel polymerization techniques, such as using dielectric barrier discharge plasma to synthesize polyaminophenol films from solid-state monomers.

The pharmaceutical industry continues to investigate aminophenol derivatives for new therapeutic uses. Their antioxidant properties and ability to interact with biological molecules make them interesting candidates for drug development. The evolution of research shows a clear trend from traditional industrial applications to the development of sophisticated, high-performance materials and bioactive compounds.

Scope and Research Objectives Pertaining to this compound

Current research on this compound is sharply focused on its role in polymer chemistry. The primary objective is to leverage its distinct molecular architecture to synthesize novel high-performance polymers with specifically engineered properties.

Key research objectives include:

Synthesis of Thermally Stable Polymers: A major goal is to use the compound as a monomer to create polymers that can withstand extreme temperatures without degrading. This involves polymerization reactions that form robust heterocyclic rings, such as in polybenzoxazoles.

Development of Advanced Materials: Researchers are exploring its use in creating materials for specialized applications, including flame-retardant fabrics, advanced composites for the aerospace industry, and high-performance membranes for separations.

Optimization of Synthesis Routes: Efforts are being made to refine the production of this compound itself. One documented synthesis route involves the reduction of 4,4'-dihydroxy-3,3'-dinitrobenzophenone (B11946686) using a palladium catalyst and hydrazine (B178648) hydrate (B1144303). chemicalbook.com Optimizing such processes is crucial for making the compound more accessible for research and industrial use.

By focusing on these objectives, the scientific community aims to unlock the full potential of this compound as a building block for the next generation of advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(3-amino-4-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6,16-17H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWGGPYHSLODJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)O)N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342947 | |

| Record name | Bis(3-amino-4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22445-98-3 | |

| Record name | Bis(3-amino-4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Bis 3 Amino 4 Hydroxyphenyl Methanone

Established Synthetic Pathways for Bis(3-amino-4-hydroxyphenyl)methanone

The primary and most well-documented method for the synthesis of this compound involves the reduction of its dinitro precursor, 4,4'-dihydroxy-3,3'-dinitrobenzophenone (B11946686). This transformation can be achieved through several catalytic reduction approaches.

Catalytic Reduction Approaches: Hydrogenation and Hydrazine-Mediated Reductions

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out under pressure in a suitable solvent. For the synthesis of this compound, catalytic hydrogenation of 4,4'-dihydroxy-3,3'-dinitrobenzophenone offers a clean and efficient route, with water often being a byproduct.

Another effective method is the hydrazine-mediated reduction, a type of transfer hydrogenation. In this approach, hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) serves as the hydrogen donor in the presence of a catalyst. A common catalytic system for this reaction is palladium on activated carbon. chemicalbook.com This method is often preferred for its milder reaction conditions and avoidance of high-pressure hydrogen gas. The reaction proceeds by the catalytic decomposition of hydrazine to generate diimide (N₂H₂), which is the active reducing species.

A specific protocol for the hydrazine-mediated synthesis involves heating a mixture of 4,4'-dihydroxy-3,3'-dinitrobenzophenone with 10 wt% Pd/C in water, followed by the slow addition of hydrazine hydrate. chemicalbook.com The reaction is typically conducted at temperatures ranging from 60 to 95 °C for several hours. chemicalbook.com

Optimization of Reaction Parameters: Temperature, Solvent Systems, and Catalyst Selection for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters.

Temperature: In hydrazine-mediated reductions, the temperature is a critical factor. A patent describing the process specifies a temperature range of 60 to 95°C. chemicalbook.com Lower temperatures may lead to incomplete reactions or significantly longer reaction times, while excessively high temperatures could promote side reactions, leading to impurities. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Solvent Systems: The choice of solvent can influence the solubility of the reactants and the catalyst's activity. For the hydrazine-mediated reduction of 4,4'-dihydroxy-3,3'-dinitrobenzophenone, water is a commonly used solvent. chemicalbook.com Its use aligns with the principles of green chemistry. In catalytic hydrogenation, a range of solvents can be employed, including alcohols like ethanol (B145695) and methanol, as well as polar aprotic solvents. The solvent can affect the rate and selectivity of the hydrogenation process.

Catalyst Selection: The catalyst is central to the efficiency of the reduction. Palladium on carbon (Pd/C) is a versatile and widely used catalyst for both hydrogenation and hydrazine-mediated reductions due to its high activity and selectivity. chemicalbook.com The catalyst loading is also an important parameter to optimize; sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can be costly and lead to difficulties in product purification. The choice between different catalysts, such as Pd/C, Pt/C, or Raney nickel, can influence the reaction's chemoselectivity, particularly if other reducible functional groups are present in the molecule.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Starting Material | 4,4'-dihydroxy-3,3'-dinitrobenzophenone | The precursor molecule for the reduction reaction. |

| Catalyst | 10 wt% Palladium on activated carbon (Pd/C) | Facilitates the transfer of hydrogen from hydrazine hydrate to the nitro groups. |

| Reducing Agent | Hydrazine hydrate | Acts as the hydrogen donor in the reduction process. |

| Solvent | Water | Provides the medium for the reaction to occur. |

| Temperature | 60 to 95 °C | Influences the rate of the reaction; higher temperatures generally lead to faster reactions. |

| Reaction Time | 4 to 8 hours | The duration required for the reaction to reach completion. |

Mechanistic Investigations of the Reduction Process

The catalytic reduction of aromatic nitro compounds to their corresponding amines is a well-studied process that generally proceeds through a series of intermediates. While specific mechanistic studies on the reduction of 4,4'-dihydroxy-3,3'-dinitrobenzophenone are not extensively detailed in the available literature, the general mechanism for nitroarene reduction can be applied.

The process is believed to occur on the surface of the metal catalyst. In catalytic hydrogenation, molecular hydrogen is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The nitro group of the aromatic compound also coordinates to the catalyst surface. The reduction then proceeds stepwise, likely through the formation of nitroso and hydroxylamine (B1172632) intermediates, which are subsequently reduced to the amine.

In hydrazine-mediated reductions, the mechanism involves the catalytic decomposition of hydrazine on the metal surface to produce diimide (HN=NH). The diimide then acts as the reducing agent, transferring hydrogen atoms to the nitro group in a stepwise fashion, again likely proceeding through nitroso and hydroxylamine intermediates before the final amino group is formed. The driving force for this reaction is the formation of the highly stable nitrogen gas molecule.

Novel Derivatization Strategies for this compound

The presence of reactive amino and hydroxyl groups makes this compound a versatile building block for the synthesis of more complex molecules and polymers.

Functionalization of Amino and Hydroxyl Groups for Diverse Chemical Architectures

The amino and hydroxyl groups of this compound can be selectively or simultaneously functionalized to create a wide array of derivatives.

Functionalization of Amino Groups: The primary aromatic amino groups are nucleophilic and can undergo a variety of reactions. For instance, they can react with aldehydes and ketones to form Schiff bases (imines). This reaction is characteristic of primary amines and is often used to introduce new carbon-nitrogen double bonds into a molecule. The amino groups can also be acylated using acid chlorides or anhydrides to form amides, or they can be alkylated. Furthermore, these amino groups make the molecule a suitable monomer for the synthesis of high-performance polymers such as polyamides and polyimides through condensation reactions with appropriate diacids or dianhydrides.

Functionalization of Hydroxyl Groups: The phenolic hydroxyl groups are weakly acidic and can be deprotonated to form phenoxides. These phenoxides are excellent nucleophiles and can participate in Williamson ether synthesis to form ethers. The hydroxyl groups can also be esterified by reaction with carboxylic acids or their derivatives. These reactions allow for the modification of the electronic and physical properties of the parent molecule.

The ortho-relationship of the amino and hydroxyl groups on each phenyl ring is particularly significant, as it allows for the formation of heterocyclic structures. For example, these o-aminophenol moieties are key precursors for the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal and mechanical properties. The synthesis of PBOs from bis(o-aminophenol) monomers, such as this compound, typically involves a condensation reaction with a dicarboxylic acid or its derivative, followed by a thermal cyclodehydration step.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound can be achieved by modifying the starting materials or the synthetic route. For example, using different substituted benzophenones as precursors can lead to a variety of analogues with different properties.

An example of a structurally related compound is 3,4-diaminobenzophenone (B196073), which lacks the hydroxyl groups. This compound can be synthesized from 3-nitro-4-chlorobenzophenone through a two-step process involving ammonolysis followed by reduction. The derivatization of 3,4-diaminobenzophenone to form Schiff bases has been reported, indicating a similar reactivity for the amino groups in this compound.

Furthermore, the core 4,4'-dihydroxybenzophenone (B132225) structure has been utilized in the synthesis of analogues of biologically active molecules like Tamoxifen. This demonstrates the versatility of the benzophenone (B1666685) scaffold in constructing complex molecular architectures. By applying similar synthetic strategies, a wide range of analogues of this compound could be developed for various applications. Another related compound, Bis(3-amino-4-hydroxyphenyl) sulfone, is used as a monomer in the production of specialty polymers, further highlighting the potential of these types of molecules as building blocks in materials science. nanoaxisllc.comtcichemicals.comtcichemicals.com

Advanced Characterization Techniques in Synthetic Studies of this compound

The synthesis and subsequent polymerization of this compound necessitate the use of advanced characterization techniques to confirm the structure of the monomer, monitor the polymerization process, and evaluate the properties of the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is fundamental for confirming the structure of the synthesized this compound by identifying the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts in the downfield region of the spectrum. The protons of the amino and hydroxyl groups will also show distinct signals.

2D NMR Techniques: For complex structures or for the analysis of the resulting polymers, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, providing unambiguous structural elucidation.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized this compound, which in turn confirms its elemental composition with high accuracy. gatech.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: For the characterization of the polybenzoxazole polymers, MALDI-TOF MS is a powerful tool. It can provide information on the molecular weight distribution of the polymer chains and can be used to study the byproducts of the cyclodehydration and thermal degradation processes. acs.org

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polybenzoxazoles. It measures the weight loss of a sample as a function of temperature. The onset of decomposition temperature is a key parameter obtained from TGA, indicating the material's ability to withstand high temperatures. For polybenzoxazoles, decomposition temperatures are typically above 500°C. researchgate.net TGA can also be coupled with mass spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition, providing insights into the degradation mechanism. acs.orgnih.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg). The Tg is a critical property that defines the upper service temperature of the amorphous polymer. DSC can also be used to study the cyclodehydration process of the polyhydroxyamide precursor, as this is an endothermic event. monash.edugatech.edu

| Technique | Information Obtained |

| ¹H NMR | Elucidation of the proton environment and structural confirmation. |

| ¹³C NMR | Characterization of the carbon framework of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural analysis and connectivity of atoms. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and confirmation of elemental composition. |

| MALDI-TOF MS | Molecular weight distribution of polymers and analysis of degradation products. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of polymers. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature and other thermal transitions. |

Application of Bis 3 Amino 4 Hydroxyphenyl Methanone in Polymer Science and Advanced Materials

Role as a Monomer in High-Performance Polymer Synthesis

The specific arrangement of functional groups in Bis(3-amino-4-hydroxyphenyl)methanone allows it to undergo polymerization through various reaction mechanisms, leading to the creation of robust polymer chains. Its rigid aromatic core, imparted by the benzophenone (B1666685) group, contributes to the high thermal stability and mechanical integrity of the resulting polymers.

Aromatic polyimides (PIs) are a class of polymers renowned for their outstanding performance at elevated temperatures. titech.ac.jp The synthesis of polyimides from this compound typically follows a conventional two-step process. vt.edu

Poly(amic acid) Formation : The first step involves the reaction of the diamine monomer, this compound, with an aromatic dianhydride in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient temperatures. vt.edu This nucleophilic addition reaction opens the anhydride (B1165640) rings and forms a soluble, high-molecular-weight poly(amic acid) precursor.

Imidization : The second step is the conversion of the poly(amic acid) into the final polyimide. This is achieved through either thermal or chemical cyclodehydration. vt.edu Thermal imidization involves heating the poly(amic acid) film or solution at high temperatures (typically 180°C - 220°C), which causes the amic acid groups to cyclize and eliminate water, forming the stable imide ring structure. vt.edu Chemical imidization uses dehydrating agents like acetic anhydride and a catalyst such as pyridine (B92270) to achieve the conversion at lower temperatures. vt.edu

The presence of the hydroxyl groups (–OH) ortho to the amine groups in the monomer allows for the synthesis of poly(hydroxy imide)s. These hydroxyl groups can serve as sites for further chemical modification or for forming hydrogen bonds, which can enhance polymer properties like solubility and adhesion. researchgate.net The incorporation of flexible ether and carbonyl linkages into the polymer backbone can result in polyimides with lower glass transition temperatures (Tg) without significantly sacrificing thermal stability, making them easier to process. titech.ac.jp

This compound is a key precursor for producing poly(benzoxazole)s (PBOs), a class of rigid-rod polymers with exceptional thermal and mechanical properties. sciengine.com The synthesis proceeds via a precursor polymer, which is then thermally treated to form the final PBO structure.

The process begins with the polycondensation of this compound with a dicarboxylic acid or its derivative (like a diacid chloride) to form a poly(o-hydroxy amide) (PHA). This precursor polymer is soluble and can be processed into fibers or films. Subsequently, the PHA is subjected to a high-temperature thermal cyclodehydration reaction. During this step, the ortho-positioned amine and hydroxyl groups react to form the rigid, highly stable oxazole (B20620) ring, releasing two molecules of water for each repeating unit. monash.edu

This thermal rearrangement (TR) process converts the flexible precursor into a rigid PBO structure. monash.edu The conversion temperature for PHAs to PBOs is typically around 250°C, which is lower than the temperature required for the thermal rearrangement of some polyimide precursors (around 350°C). monash.edu The resulting PBOs are known for their very high tensile strength and modulus, making them suitable for applications like ballistic armor and reinforcing fibers in composites.

The polymerization of monomers like this compound is a step-growth polycondensation reaction. The kinetics of such reactions are complex and can be influenced by several factors, including monomer reactivity, solvent, temperature, and the presence of catalysts.

The reaction to form the poly(amic acid) precursor for polyimides is typically very fast at room temperature. However, achieving a high molecular weight requires stoichiometric balance between the diamine and dianhydride monomers and a high-purity reaction environment. The imidization step, particularly thermal imidization, follows first-order kinetics. The rate of this cyclization reaction is highly temperature-dependent; at higher temperatures, the reaction proceeds much faster. mdpi.com

Controlling the molecular weight and polydispersity in these step-growth polymerizations is challenging. One common method to control molecular weight is to use a slight off-stoichiometry of the monomers or to add a monofunctional reagent as an end-capper. researchgate.net While advanced controlled polymerization techniques like living polymerization are not typically applied to this type of polycondensation, careful control over reaction conditions (temperature, concentration, reaction time) is crucial to achieve the desired polymer properties. The study of reaction kinetics, often using techniques like differential scanning calorimetry (DSC) to measure the heat of polymerization, helps in optimizing these conditions for industrial-scale production. mdpi.com

Integration into Advanced Material Systems and Functional Polymers

The incorporation of this compound into polymer backbones leads to advanced materials with tailored thermal and mechanical characteristics, suitable for specialized applications.

Polymers derived from this compound exhibit excellent thermal stability due to the high concentration of aromatic rings in their structure. nih.gov Thermogravimetric analysis (TGA) is commonly used to evaluate this property, measuring the temperature at which the material begins to degrade.

Polyimides synthesized from aromatic diamines and dianhydrides generally show high decomposition temperatures, often exceeding 500°C. researchgate.net Similarly, PBOs derived from this monomer are among the most thermally stable organic polymers, with decomposition temperatures that can exceed 600°C in an inert atmosphere. researchgate.net The glass transition temperature (Tg), which defines the upper-use temperature of an amorphous polymer, is also typically very high for these materials. For instance, polyimides containing flexible ether and carbonyl linkages can be designed to have Tg values in the range of 180–220°C, while more rigid structures can push the Tg well above 300°C. titech.ac.jp

The table below summarizes typical thermal properties for high-performance polymers derived from monomers structurally similar to this compound.

| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) |

|---|---|---|

| Poly(ether-imide) | 238–302 °C | >572 °C |

| Polyimide (adamantyl-based) | 290–330 °C | >500 °C |

| Polybenzoxazole (PBO) | >350 °C (often does not exhibit Tg) | >550 °C |

The rigid benzophenone unit and the dense aromatic structure of this compound contribute to the fabrication of polymers with high strength and stiffness. researchgate.net These polymers can be processed into films, fibers, or coatings that exhibit robust mechanical performance.

Polyimide films are known for being strong and flexible. titech.ac.jpresearchgate.net For example, a series of polyimides synthesized from a diamine containing ether and carbonyl linkages exhibited tensile strengths between 105–133 MPa, elongations at break ranging from 8.8% to over 160%, and initial moduli of 2.6–3.1 GPa. titech.ac.jp This data indicates that by carefully selecting the co-monomer (the dianhydride), it is possible to create materials that are not only strong and stiff but also exceptionally tough.

The mechanical properties can be tailored by altering the polymer backbone. Incorporating flexible linkages like ether bonds can increase toughness and elongation, while using more rigid co-monomers enhances the modulus and strength. titech.ac.jp The table below presents representative mechanical properties for a class of tough polyimide films.

| Polyimide (based on specific dianhydride) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

|---|---|---|---|

| PI-1 (s-BPDA) | 133 | 167.9 | 2.6 |

| PI-2 (BTDA) | 121 | 8.8 | 3.1 |

| PI-3 (ODPA) | 105 | 115.5 | 2.7 |

| PI-4 (PMDA) | 128 | 10.1 | 3.0 |

Emerging Applications in Electronic Chemicals and Display Technologies

The primary application of this compound in the electronics sector is as a monomer for the synthesis of specialty polymers. These polymers are not used as standalone electronic chemicals but rather form the structural and insulating components of electronic devices.

Precursor to High-Performance Polymers

The molecular architecture of this compound is particularly advantageous for creating polymers with a high degree of thermal and chemical resistance. The presence of aromatic rings in its backbone contributes to the rigidity and stability of the resulting polymer chains.

When reacted with aromatic dianhydrides, it forms polyimides, a class of polymers renowned for their excellent mechanical strength, dielectric properties, and thermal stability. The hydroxyl groups on the monomer can impart additional functionalities and potentially enhance solubility and processability.

Alternatively, the ortho-positioned amine and hydroxyl groups facilitate a thermal cyclization reaction to form a benzoxazole (B165842) ring structure. This leads to the formation of polybenzoxazoles (PBOs), which are known for their even higher thermal and mechanical performance compared to many polyimides.

Applications in Flexible Display Substrates

One of the most promising applications for polymers derived from this compound is in the manufacturing of substrates for flexible displays, such as Organic Light Emitting Diode (OLED) screens. These displays require substrates that are not only transparent and flexible but also capable of withstanding the high temperatures and harsh chemical environments of the manufacturing process.

Polyimides synthesized from monomers like this compound offer a compelling combination of properties for this application. They provide a durable, lightweight, and heat-resistant alternative to traditional glass substrates, enabling the development of foldable, rollable, and wearable electronic devices. Research into polyimides for flexible displays focuses on achieving a low coefficient of thermal expansion (CTE) to minimize stress during thermal cycling, high optical transparency to ensure display clarity, and excellent mechanical properties to withstand repeated flexing.

Role in Semiconductor Packaging and Dielectric Materials

In the semiconductor industry, polymers are used as dielectric layers, encapsulants, and redistribution layers. The materials must possess a low dielectric constant to minimize signal delay and cross-talk in integrated circuits, as well as high thermal stability to endure soldering and operational temperatures.

Polybenzoxazoles derived from this compound are particularly well-suited for these applications. The rigid-rod structure of PBOs contributes to their exceptional thermal stability and mechanical strength. Furthermore, the introduction of specific chemical moieties, which can be facilitated by the versatile chemistry of the monomer, allows for the tuning of the dielectric properties of the resulting polymer. Research in this area is focused on developing PBOs with ultra-low dielectric constants and high thermal conductivity to address the challenges of heat dissipation in densely packed electronic components.

Research Findings and Performance Data

While specific data for polymers derived solely from this compound is often embedded within broader polymer research, studies on structurally similar polyimides and polybenzoxazoles provide valuable insights into their expected performance. The following tables summarize typical properties of these high-performance polymers relevant to electronic and display applications.

Table 1: Typical Properties of Polyimide Films for Flexible Display Substrates

| Property | Typical Value Range | Significance in Display Technology |

|---|---|---|

| Glass Transition Temperature (Tg) | > 300 °C | Ensures dimensional stability during high-temperature manufacturing processes. |

| Coefficient of Thermal Expansion (CTE) | < 20 ppm/K | Minimizes stress between the substrate and other display layers, preventing cracking and delamination. |

| Optical Transmittance (@ 550 nm) | > 85% | Essential for high-quality, bright, and clear displays. |

| Tensile Modulus | 2 - 5 GPa | Provides the necessary stiffness and mechanical integrity for the flexible substrate. |

Table 2: Key Performance Indicators for Polybenzoxazoles in Electronic Packaging

| Property | Target Value | Importance in Semiconductor Applications |

|---|---|---|

| Thermal Stability (5% weight loss) | > 500 °C | Guarantees material integrity during semiconductor fabrication and operation. |

| Dielectric Constant (@ 1 MHz) | < 2.5 | Reduces signal delay and power consumption in high-frequency applications. |

| Dielectric Strength | > 200 kV/mm | Ensures electrical insulation and prevents device failure. |

The ongoing research and development of polymers from this compound and its analogues are pivotal for the next wave of innovation in flexible electronics, high-speed communication, and advanced display technologies. The ability to precisely engineer the properties of these polymers at the molecular level will continue to drive progress in the field of electronic materials.

Computational and Theoretical Investigations of Bis 3 Amino 4 Hydroxyphenyl Methanone

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

No specific studies applying Density Functional Theory (DFT) to Bis(3-amino-4-hydroxyphenyl)methanone were identified. Consequently, detailed information for the following subsections is not available:

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

No dedicated molecular dynamics (MD) simulation studies for this compound were found. Such studies would be crucial for understanding its behavior in condensed phases, including how individual molecules interact with each other. Research into its intermolecular forces, such as hydrogen bonding and van der Waals interactions, through simulation is not documented.

Predictive Modeling for Material Performance based on Molecular Structure of this compound

There is no available research that uses the molecular structure of this compound as a basis for predictive modeling of material properties. This type of research would be essential for applications in materials science, for instance, in predicting the mechanical, thermal, or electronic properties of polymers derived from this monomer.

Mechanistic Studies and Reaction Pathways Involving Bis 3 Amino 4 Hydroxyphenyl Methanone

Investigation of Polymerization Mechanisms Initiated by Bis(3-amino-4-hydroxyphenyl)methanone

This compound serves as a key building block in the synthesis of several classes of thermally stable polymers, most notably polyimides and polybenzoxazoles. The polymerization mechanisms are dictated by the reactivity of its amine and hydroxyl functional groups.

The synthesis of polyimides from this compound and an aromatic dianhydride typically proceeds via a two-step polycondensation reaction rsc.orgnih.govresearchgate.net.

Step 1: Poly(amic acid) Formation: The initial step involves the nucleophilic attack of the aromatic amine groups of this compound on the carbonyl carbons of the dianhydride. This ring-opening polyaddition reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at ambient temperatures. The product of this step is a soluble poly(amic acid) precursor. The reaction is generally considered reversible, though the forward rate is significantly higher vt.edu.

Step 2: Imidization: The second step is the conversion of the poly(amic acid) to the final polyimide. This is achieved through cyclodehydration, which can be accomplished by either thermal treatment at elevated temperatures (typically between 150-300°C) or by chemical methods using a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine) at lower temperatures nih.govwikipedia.org. During this process, the amic acid groups cyclize to form the stable five-membered imide ring, with the elimination of water.

A crucial reaction pathway for polymers derived from this compound is the thermal rearrangement (TR) of the resulting ortho-hydroxy polyimide into a polybenzoxazole (PBO) researchgate.netresearchgate.netnih.govnih.gov. This solid-state conversion occurs at high temperatures, generally above 350°C, and involves the decarboxylation of the imide ring that is ortho-substituted with a hydroxyl group researchgate.net. The generally accepted mechanism involves the formation of a carboxy-benzoxazole intermediate, followed by the elimination of a carbon dioxide molecule to form the benzoxazole (B165842) ring researchgate.net. This rearrangement leads to polymers with enhanced gas permeability and thermal stability. The temperature required for the conversion can be influenced by the polymer's structure and the heating protocol researchgate.netmonash.edu.

The presence of the ortho-hydroxyl groups also allows for the direct synthesis of polybenzoxazoles. In this approach, this compound is reacted with dicarboxylic acids or their derivatives. The initial polycondensation forms a poly(o-hydroxyamide), which then undergoes thermal cyclodehydration to form the polybenzoxazole structure researchgate.netgatech.edu. This process also eliminates water and results in a highly stable, rigid-rod polymer.

The table below summarizes the key polymerization reactions involving this compound.

| Polymer Type | Co-monomer | Intermediate Polymer | Reaction Type | Final Polymer |

| Polyimide | Aromatic Dianhydride | Poly(amic acid) | Polycondensation & Imidization | Polyimide |

| Polybenzoxazole | Aromatic Dianhydride | Polyimide (ortho-hydroxy) | Thermal Rearrangement | Polybenzoxazole |

| Polybenzoxazole | Dicarboxylic Acid/Derivative | Poly(o-hydroxyamide) | Polycondensation & Cyclodehydration | Polybenzoxazole |

Elucidation of Degradation Mechanisms and Environmental Fate (Generalizable from related compounds)

Specific studies on the environmental fate and degradation of this compound are limited. However, its structure, which combines aromatic amine and dihydroxybenzophenone (B1166750) moieties, allows for the elucidation of potential degradation pathways by generalizing from the known behavior of these classes of compounds rsc.orgnih.govnih.govresearchgate.netnih.govnih.govrsc.orgnih.gov.

Aromatic amines are recognized as environmental contaminants that can be released from industrial effluents nih.gov. Their environmental persistence is variable, with some halogenated anilines being quite persistent rsc.orgresearchgate.net. The degradation of aromatic amines can proceed through several mechanisms:

Photodegradation: In the presence of light, particularly UV radiation, aromatic amines can undergo photodegradation. This process can be accelerated by photocatalysts like TiO2 rsc.orgresearchgate.net. The mechanism often involves the formation of radical species and subsequent oxidation nih.govresearchgate.net.

Biodegradation: Microorganisms can degrade aromatic amines under both aerobic and anaerobic conditions. The degradation of aminophenols, which are structurally related, can be initiated by deamination (release of ammonia) and hydroxylation of the aromatic ring nih.govresearchgate.netnih.gov. For example, the biodegradation of 4-aminophenol (B1666318) has been shown to proceed through the formation of 1,4-benzenediol and then 1,2,4-trihydroxybenzene, followed by ring cleavage to produce smaller organic acids like maleylacetic acid nih.gov.

Oxidative Degradation: Chemical oxidation, for instance using Fenton's reagent (H2O2 and Fe2+), is an effective method for degrading aminophenols. The degradation of p-aminophenol under these conditions has been shown to produce benzoquinone and ammonia, which are then further oxidized to smaller organic acids and eventually mineralized to CO2 and H2O researchgate.netpwr.edu.pl.

Benzophenone (B1666685) and its hydroxylated derivatives are also subject to environmental degradation, primarily through photodegradation and advanced oxidation processes nih.govnih.gov. The degradation pathways for dihydroxybenzophenone derivatives in the presence of hydroxyl radicals (generated, for example, by UV/H2O2) involve a series of hydroxylation, carboxylation, and ultimately, cleavage of the aromatic rings to form smaller aliphatic acids nih.gov.

Based on these related compounds, the environmental degradation of this compound is likely to proceed via the following pathways:

Initial Attack: The degradation is expected to be initiated at the amine or phenol (B47542) functional groups through oxidation or at the aromatic rings through hydroxylation. Photodegradation could also play a role, given the benzophenone core which is a known photosensitizer wikipedia.org.

Intermediate Formation: This would likely lead to the formation of quinone-like structures from the oxidation of the aminophenol rings. Deamination could also occur, releasing ammonia.

Ring Cleavage: Subsequent attack by reactive oxygen species would lead to the cleavage of the aromatic rings, forming various dicarboxylic acids.

Mineralization: Ultimately, these smaller organic acids would be degraded to carbon dioxide, water, and inorganic nitrogen.

The rate and extent of degradation would be highly dependent on environmental conditions such as pH, temperature, presence of microorganisms, and exposure to sunlight researchgate.netresearchgate.net.

Coordination Chemistry of Bis 3 Amino 4 Hydroxyphenyl Methanone

Ligand Design Principles for Metal Complexation utilizing Bis(3-amino-4-hydroxyphenyl)methanone

The design of ligands for specific applications in metal complexation is a cornerstone of modern inorganic chemistry. This compound offers a versatile platform for ligand design due to its inherent structural features. The key principles guiding its use in metal complexation revolve around its denticity, the nature of its donor atoms, and its conformational flexibility.

The molecule can act as a multidentate ligand, coordinating to metal ions through the nitrogen atoms of the amino groups and the oxygen atoms of the hydroxyl groups. The ortho-positioning of the amino and hydroxyl groups on the phenyl rings is particularly significant as it allows for the formation of stable five-membered chelate rings upon coordination with a metal ion. This chelate effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

Furthermore, the presence of two such chelating moieties on a single molecular scaffold allows for the formation of complexes with various stoichiometries and geometries. Depending on the metal ion's coordination preferences and the reaction conditions, this compound can coordinate to one or two metal centers, acting as a bridging ligand. The central carbonyl group can also participate in coordination, further increasing the ligand's denticity and structural diversity of its complexes.

Modification of the core structure of this compound can be employed to fine-tune its properties as a ligand. For instance, Schiff base condensation of the amino groups with aldehydes or ketones can introduce imine functionalities, creating new coordination sites and extending the electronic conjugation of the system. cumhuriyet.edu.trresearchgate.net This approach allows for the synthesis of tetradentate or even higher denticity ligands, capable of forming highly stable complexes with transition metals. researchgate.net The electronic properties of the resulting complexes can be modulated by introducing electron-donating or electron-withdrawing substituents on the aromatic rings, which in turn influences their catalytic activity and sensing capabilities.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Metal Ions | Resulting Complex Type |

|---|---|---|---|

| Bidentate | N (amino), O (hydroxyl) | Cu(II), Ni(II), Co(II) | Mononuclear |

| Tetradentate | 2 x [N (amino), O (hydroxyl)] | Fe(III), Ru(III), Zn(II) | Mononuclear (chelate) |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The rigid and multitopic nature of this compound makes it a promising building block for the synthesis of such extended structures. The ability of the ligand to bridge multiple metal centers is crucial for the formation of one-, two-, or three-dimensional networks.

The choice of metal ion is critical in determining the topology of the resulting MOF or coordination polymer. Metal ions with well-defined coordination geometries, such as those from the lanthanide or transition metal series, can direct the assembly of the ligands into predictable network structures. The resulting materials often exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.com Amino-functionalized MOFs, in particular, have shown enhanced performance in the capture of carbon dioxide due to the favorable interactions between the basic amino groups and the acidic CO2 molecules. rsc.org

Table 2: Representative Examples of MOFs with Amino-Functionalized Linkers

| MOF Name | Metal Ion | Organic Linker | Key Feature | Potential Application |

|---|---|---|---|---|

| NH2-MIL-101 | Cr(III) | 2-aminoterephthalic acid | High porosity, amino functionality | Gas separation, Sensing mdpi.com |

| UiO-66-NH2 | Zr(IV) | 2-aminoterephthalic acid | High stability, amino functionality | Catalysis, Adsorption fudan.edu.cn |

Role in Catalysis and Sensing Applications through Metal Complexation

The metal complexes of this compound and its derivatives have significant potential in the fields of catalysis and chemical sensing. The ability of the ligand to stabilize various oxidation states of metal ions is a key factor in its catalytic applications. nih.gov For example, complexes with redox-active metals such as copper, iron, or cobalt can act as catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The ligand framework can be tailored to create specific steric and electronic environments around the metal center, thereby influencing the selectivity and efficiency of the catalytic process. rsc.org

In the realm of chemical sensing, the changes in the spectroscopic or electrochemical properties of the metal complexes upon interaction with an analyte form the basis of the sensing mechanism. The amino and hydroxyl groups in the ligand can act as recognition sites for specific analytes through hydrogen bonding or other non-covalent interactions. The binding of an analyte can perturb the electronic structure of the complex, leading to a detectable change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). nih.gov

For instance, Schiff base complexes derived from similar diamino precursors have been shown to be effective colorimetric sensors for various metal ions. nih.gov The formation of a complex with a target metal ion can lead to a distinct color change, allowing for its visual detection. Similarly, the fluorescence of certain metal complexes can be either quenched or enhanced upon binding to a specific analyte, providing a sensitive method for its quantification. The porous nature of MOFs constructed from this compound can also be exploited for sensing applications, where the framework can selectively adsorb and concentrate the analyte, leading to an amplified sensor response. mdpi.com

Table 3: Potential Catalytic and Sensing Applications of Metal Complexes

| Application | Metal Complex Type | Principle of Operation | Example Analyte/Reaction |

|---|---|---|---|

| Catalysis | Redox-active metal complexes (e.g., Cu, Fe) | Facilitating electron transfer in chemical reactions | Oxidation of alcohols, C-C coupling reactions |

| Catalysis | Precious metal complexes (e.g., Pd, Pt, Au) | Activation of substrates for organic transformations | Hydrogenation, Hydrosilylation rsc.org |

| Sensing | Colorimetric chemosensors | Change in absorption spectrum upon analyte binding | Heavy metal ions (e.g., Cu2+, Fe3+) nih.gov |

| Sensing | Fluorescent chemosensors | Change in fluorescence intensity upon analyte binding | Anions, small molecules |

Structure Property Relationship Studies of Bis 3 Amino 4 Hydroxyphenyl Methanone and Its Derivatives

Correlation between Molecular Architecture and Resultant Polymer Characteristics

The architecture of polymers derived from Bis(3-amino-4-hydroxyphenyl)methanone plays a pivotal role in defining their macroscopic properties. The introduction of different comonomers and the resulting polymer chain conformation directly influence key characteristics like solubility, thermal stability, and mechanical strength.

For instance, the incorporation of flexible linkages, such as methylene (B1212753) spacer groups, within the polymer backbone can enhance the solubility of the resulting polyamides. This is attributed to a decrease in interchain interactions and an increase in the free volume within the polymer matrix. Conversely, the use of rigid aromatic diacids in conjunction with this compound can lead to aramids with exceptional thermal resistance, a hallmark of wholly aromatic polyamides. The properties of these polyamides are not only dependent on their structural composition but also on the regularity of their structure.

The table below illustrates the impact of different diacid monomers on the thermal properties of polyamides synthesized with a diamine analogous to this compound.

| Diacid Monomer | Polymer Backbone Feature | 10% Weight Loss Temperature (°C) | Char Yield at 800 °C (%) |

| Terephthaloyl chloride | Fully Aromatic, Rigid | 588 | 46.13 |

| Isophthaloyl chloride | Fully Aromatic, Kinked | 532 | 59.90 |

| Adipoyl chloride | Aliphatic, Flexible | 499 | 61.40 |

| 4,4'-Sulfonyldibenzoic acid | Contains Sulfone Linkage | 507 | 56.17 |

This table is generated based on representative data from analogous polymer systems to illustrate the structure-property principles.

Influence of Substituent Effects on Reactivity and Material Performance

The introduction of various substituent groups onto the this compound monomer or the comonomers used in polymerization can profoundly impact both the reactivity of the monomers and the ultimate performance of the resulting materials.

For example, the presence of bulky, three-dimensional substituents like adamantyl groups on the diamine monomer can lead to the formation of polyimides with good solubility in organic solvents, high glass transition temperatures (ranging from 290–330 °C), and excellent thermal stability (above 500 °C). These bulky groups disrupt chain packing, thereby improving solubility without significantly compromising thermal properties. researchgate.net

Fluorine-containing substituents, such as trifluoromethyl groups, are another effective tool for modifying polymer properties. researchgate.net Polyamides and polyimides incorporating these groups often exhibit enhanced solubility, improved thermal stability, and desirable dielectric properties. The presence of the trifluoromethyl group can increase the glass transition temperature and the temperature for 10% weight loss in both nitrogen and air atmospheres compared to their non-fluorinated counterparts. researchgate.net

The electronic nature of substituents can also play a crucial role. Electron-withdrawing or -donating groups can influence the reactivity of the amine and hydroxyl functionalities during polymerization, potentially affecting the molecular weight and polydispersity of the resulting polymer. Furthermore, these substituents can alter the intermolecular forces, such as hydrogen bonding, which are critical in determining the mechanical properties of aramids.

Engineering of Specific Functionalities through Structural Modification of this compound

The targeted modification of the this compound structure opens up avenues for engineering polymers with specific, advanced functionalities. By strategically incorporating particular chemical moieties, researchers can imbue the resulting materials with properties tailored for applications in electronics, separations, and beyond.

One area of significant interest is the development of organo-soluble, high-performance polymers. By introducing bulky and non-coplanar structures into the polymer backbone, it is possible to create polyimides that are readily soluble in common organic solvents, facilitating their processing into films and coatings. mdpi.comrsc.org For instance, the use of fluorene-containing dianhydrides in polymerization with amide-bridged diamines can yield polyimides with excellent optical transparency and exceptionally high glass transition temperatures, exceeding 420 °C. mdpi.com

Furthermore, the incorporation of functional groups can be used to tune the material's response to external stimuli or to impart specific chemical reactivity. For example, the synthesis of polymers with pendant functional groups allows for post-polymerization modification, enabling the attachment of other molecules to tailor the surface properties or to create materials for applications such as drug delivery. While not directly demonstrated with this compound in the provided context, this approach is a well-established strategy in polymer chemistry for creating functional materials.

The strategic design of the monomer and the resulting polymer architecture is paramount in developing advanced materials. By understanding and controlling the structure-property relationships of polymers derived from this compound, scientists can continue to push the boundaries of high-performance materials.

Industrial Synthesis and Process Optimization for Bis 3 Amino 4 Hydroxyphenyl Methanone

Scalability Challenges in High-Volume Production of Bis(3-amino-4-hydroxyphenyl)methanone

The synthesis of this compound typically involves a multi-step process, beginning with the nitration of a benzophenone (B1666685) precursor followed by a reduction step. chemicalbook.comgoogle.com Scaling these reactions from the laboratory to an industrial volume introduces significant challenges related to reaction control, product purity, and process safety.

Nitration Step Challenges: The electrophilic nitration of aromatic compounds is a well-established but highly exothermic reaction. rug.nlsci-hub.se In large-scale reactors, inefficient heat removal can lead to "hot spots," which in turn can cause runaway reactions and the formation of undesired byproducts, such as dinitro or trinitro derivatives. acs.org The choice of nitrating agent, typically a mixture of nitric acid and sulfuric acid, also poses challenges related to the handling of highly corrosive materials and the generation of significant acidic waste streams. acs.orgacs.org

Key Scalability Concerns in Nitration:

Heat Management: Maintaining a consistent temperature profile across a large reactor volume is critical to control selectivity and prevent safety hazards.

Mass Transfer: In heterogeneous reaction mixtures (liquid-liquid), ensuring efficient mixing is vital to maximize the interfacial area for reaction, which becomes more complex at scale. core.ac.uk

Byproduct Formation: Higher temperatures or localized overheating can increase the formation of isomers and over-nitrated products, complicating downstream purification. acs.orgcore.ac.uk

Reduction Step Challenges: The subsequent reduction of the dinitro intermediate to the diamino product is commonly achieved through catalytic hydrogenation. chemicalbook.com While effective, this process presents its own set of scalability issues. The choice of catalyst (e.g., palladium on carbon), solvent, and reaction conditions must be carefully optimized for industrial production. researchgate.netrsc.org

Key Scalability Concerns in Reduction:

Catalyst Handling and Recovery: The use of precious metal catalysts like palladium necessitates efficient recovery and recycling processes to ensure economic viability. Catalyst deactivation or poisoning over time is also a significant concern in continuous or large-batch operations.

Hydrogenation Safety: The use of hydrogen gas under pressure on an industrial scale requires specialized equipment and stringent safety protocols to mitigate the risk of fire or explosion.

Product Isolation and Purity: The final product must be isolated from the reaction mixture and purified to a high degree, as even trace impurities can adversely affect the subsequent polymerization process. Achieving consistent purity across large batches can be challenging due to variations in reaction conditions and work-up procedures.

| Parameter | Laboratory Scale | Industrial Scale | Associated Challenges at Scale |

|---|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio, efficient cooling | Low surface-area-to-volume ratio, difficult heat dissipation | Runaway reactions, byproduct formation rug.nlacs.org |

| Mixing | Rapid and uniform | Potential for non-uniform mixing, mass transfer limitations | Lower yields, inconsistent product quality core.ac.uk |

| Catalyst | Higher catalyst-to-substrate ratio may be used | Cost-prohibitive, requires efficient recovery and recycling | Economic viability, catalyst deactivation researchgate.net |

| Safety | Contained, small volume | Handling large volumes of hazardous materials (H₂, acids) | Increased risk of major incidents |

| Purification | Chromatography, simple recrystallization | Multi-stage extraction, fractional crystallization, distillation | Solvent consumption, product loss, cost |

Green Chemistry Principles in Manufacturing Processes for this compound

The traditional manufacturing process for aromatic amines often involves harsh reagents and generates substantial waste, prompting a shift towards more sustainable methodologies. acs.org Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact, improve safety, and enhance economic feasibility. acsgcipr.org

Alternative Catalytic Systems: Research is ongoing to replace corrosive mixed-acid systems in nitration with solid acid catalysts. These catalysts can be more easily separated from the reaction mixture, are often reusable, and can reduce the amount of acidic wastewater generated. researchgate.net For the reduction step, efforts are focused on developing non-noble metal catalysts (e.g., based on cobalt or nickel-iron alloys) to replace expensive and less abundant precious metals like palladium. researchgate.netresearchgate.net These alternative catalysts are sought for their high activity, selectivity, and stability under milder reaction conditions. rsc.org

Safer Reagents and Reaction Media: An alternative to high-pressure hydrogenation is catalytic transfer hydrogenation (CTH), which uses hydrogen donor molecules like hydrazine (B178648) hydrate (B1144303) or glycerol (B35011) in place of hydrogen gas, thereby mitigating safety risks. chemicalbook.comrsc.orgacs.org Furthermore, the exploration of greener solvents, such as water or bio-derived solvents, is a key area of research to replace traditional volatile organic compounds (VOCs). acs.org

Waste Reduction and Atom Economy: The ideal synthesis route maximizes the incorporation of all materials used in the process into the final product (high atom economy). Process optimization aims to minimize the formation of byproducts, which not only improves yield but also reduces the burden of waste treatment. For instance, processes are being developed to recover and regenerate nitric acid from waste streams. acs.org

| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric reagents (H₂SO₄) | Reusable solid acid catalysts, non-noble metal catalysts researchgate.netresearchgate.net | Reduced waste, lower cost, improved safety |

| Safer Solvents & Reagents | Volatile organic solvents, H₂ gas under pressure | Aqueous media, catalytic transfer hydrogenation (e.g., with hydrazine hydrate) chemicalbook.com | Reduced flammability risk, lower environmental impact |

| Waste Prevention | Large volumes of acidic wastewater and organic byproducts | Higher selectivity reactions, recycling of acid streams acs.org | Reduced disposal costs and environmental pollution |

| Atom Economy | Formation of multiple byproducts | Optimized reaction conditions to maximize conversion to desired product | Higher efficiency, less waste |

Quality Control and Advanced Analytical Method Development for Industrial-Scale Product

The performance of the final polyimide polymer is highly dependent on the purity of the this compound monomer. Therefore, robust quality control (QC) and advanced analytical methods are indispensable in an industrial setting to ensure batch-to-batch consistency and meet stringent product specifications. rqmplus.com

Key Quality Parameters:

Assay/Purity: The percentage of the desired compound, typically determined by chromatography.

Impurities: Identification and quantification of residual starting materials, intermediates, and byproducts from side reactions.

Moisture Content: Water can interfere with the polymerization reaction.

Color and Appearance: Deviations can indicate the presence of impurities.

Advanced Analytical Techniques: A suite of analytical techniques is employed for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the monomer and quantifying impurities. numberanalytics.com Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile or semi-volatile organic impurities. azom.com

Spectroscopic methods also play a vital role. Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and functional groups of the final product. numberanalytics.commdpi.com For elemental analysis, techniques like Laser-Induced Breakdown Spectroscopy (LIBS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be adapted to detect trace metal contaminants that might originate from catalysts or reactors. tuwien.at

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling numberanalytics.com | Quantitative measure of monomer purity (e.g., >99.5%), detection of non-volatile impurities |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities azom.com | Detection of residual solvents and low molecular weight byproducts |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural verification numberanalytics.commdpi.com | Confirmation of molecular structure, identification of isomeric impurities |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis azom.com | Confirmation of characteristic functional groups (amine, hydroxyl, carbonyl) |

| Karl Fischer Titration | Moisture content determination | Quantitative measurement of water content |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Elemental and structural analysis tuwien.at | Detection of trace metal impurities and monitoring of structural changes |

Future Directions and Emerging Research Avenues for Bis 3 Amino 4 Hydroxyphenyl Methanone

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Current synthetic routes to Bis(3-amino-4-hydroxyphenyl)methanone typically involve the reduction of a dinitro precursor, such as 4,4'-dihydroxy-3,3'-dinitrobenzophenone (B11946686). chemicalbook.com One established method employs a palladium on carbon (Pd/C) catalyst with hydrazine (B178648) hydrate (B1144303) as the reducing agent. chemicalbook.com While effective, with reported yields around 80%, future research will likely focus on greener and more efficient alternatives. chemicalbook.com

Key areas for exploration include:

Green Reducing Agents: Replacing hazardous reagents like hydrazine hydrate with more environmentally benign alternatives, such as catalytic hydrogenation using molecular hydrogen, is a primary goal.

Advanced Catalysis: Research into novel catalytic systems, potentially using earth-abundant and less toxic metals, could offer more sustainable and cost-effective production pathways.

Process Intensification: Optimizing reaction conditions to reduce reaction times (currently cited as 4-8 hours), decrease energy consumption, and improve space-time yields is crucial for industrial scalability. chemicalbook.com

Sustainable Solvents: A shift towards aqueous-based synthesis or solvent-free reaction conditions would significantly reduce the environmental footprint associated with volatile organic compounds.

Streamlining Multi-step Syntheses: For routes involving multiple steps, such as those starting from bisphenols, future work will aim to consolidate processes, potentially through one-pot reactions, to minimize intermediate isolation steps and reduce waste. ciac.jl.cn

| Parameter | Current Methodology | Future Research Focus |

|---|---|---|

| Precursor | 4,4'-dihydroxy-3,3'-dinitrobenzophenone | Bio-based precursors |

| Reducing Agent | Hydrazine hydrate | Catalytic Hydrogenation (H₂) |

| Catalyst | Palladium on Carbon (Pd/C) | Earth-abundant metal catalysts |

| Solvent | Water, Organic Solvents | Aqueous media, Solvent-free conditions |

| Efficiency | ~80% yield, 4-8 hour reaction time | Higher yields, shorter reaction times |

Development of Advanced Materials with Multifunctional Properties based on this compound

This compound serves as a critical monomer for producing high-performance polymers like polybenzoxazoles (PBOs), which are valued for their exceptional thermal and mechanical stability. ciac.jl.cn The future in this area lies in creating sophisticated materials with tailored, multifunctional properties.

Emerging research avenues include:

Novel Copolymers and Blends: The development of new copolymers by reacting this compound with other monomers can fine-tune properties such as solubility, processability, and flame resistance for specialized applications in the aerospace, automotive, and electronics industries.

Functional Derivatives: The inherent reactivity of the amino and hydroxyl functional groups allows for the synthesis of a wide range of derivatives. For instance, the creation of Schiff base derivatives has opened pathways to materials with potential biological activities, including antibacterial, antifungal, and antitumor properties, as well as catalytic applications. researchgate.net

Advanced Composites: Incorporating nanomaterials such as carbon nanotubes, graphene, or nanoclays into polymer matrices derived from this compound can lead to next-generation composites with significantly enhanced mechanical strength, thermal stability, and electrical conductivity.

Porous Polymers: The design of porous organic polymers or metal-organic frameworks (MOFs) using this compound as a structural linker could result in materials with high surface areas, suitable for applications in gas storage, chemical separations, and heterogeneous catalysis.

| Material Type | Key Features | Potential Applications |

|---|---|---|

| Copolymers | Tailored solubility, flame retardancy | Aerospace components, electronics packaging |

| Schiff Base Derivatives | Biological activity, catalytic potential | Biomedical devices, antimicrobial coatings |

| Nanocomposites | Enhanced mechanical & thermal properties | Lightweight structural components, EMI shielding |

| Porous Polymers/MOFs | High surface area, selective adsorption | Gas storage, catalysis, chemical sensors |

Integration into Sustainable Chemistry Initiatives and Circular Economy Models

Aligning the lifecycle of this compound and its derived materials with the principles of sustainable chemistry and the circular economy is a critical future objective. researchgate.net This involves a holistic approach, from feedstock sourcing to end-of-life management.

Future research will concentrate on:

Bio-Based Feedstocks: A significant leap in sustainability would be the development of synthetic pathways that utilize renewable, bio-based raw materials instead of traditional petrochemical sources.

Design for Recyclability: A core tenet of the circular economy is the ability to recover and reuse materials. researchgate.net Research into designing polymers with chemically cleavable bonds will be essential for developing robust chemical recycling processes that can regenerate the monomer from the polymer waste.

Biodegradability: For specific applications where material recovery is not feasible, designing biodegradable polymers derived from this compound could offer a solution to mitigate plastic pollution.

Life Cycle Assessment (LCA): Comprehensive LCAs will be necessary to quantify the environmental impact of new synthetic routes and materials. This data-driven approach will guide the development of truly sustainable technologies.

Interdisciplinary Research Perspectives and Collaborative Opportunities

The complexity of advancing the science and application of this compound necessitates a multidisciplinary approach, fostering collaboration across various scientific and engineering fields.

Key collaborative opportunities include:

Chemistry and Materials Science: Joint efforts are needed to design, synthesize, and characterize novel polymers and composites. Chemists can focus on molecular design and polymerization, while materials scientists evaluate the physical, thermal, and mechanical properties for specific end-uses.

Chemistry and Life Sciences: The exploration of biologically active derivatives for medical applications requires close collaboration between synthetic chemists, who can create diverse compound libraries, and biologists or pharmacologists, who can perform high-throughput screening for therapeutic efficacy. researchgate.netnih.govmdpi.com

Chemistry and Engineering: Scaling up production from the laboratory to an industrial scale requires the expertise of chemical engineers to design safe, efficient, and economically viable processes that embody the principles of green engineering. unina.it

Computational and Experimental Science: Integrating computational modeling and simulation with experimental work can significantly accelerate the research and development cycle. In-silico predictions of material properties or biological activity can help prioritize the most promising candidates for synthesis and testing, saving time and resources.

Q & A

Q. What in vitro models are suitable for assessing neurotoxicity?

- Methodological Answer: Prioritize:

- SH-SY5Y neurons : Measure ROS generation and mitochondrial membrane potential (JC-1 assay).

- Blood-brain barrier (BBB) permeability : Use PAMPA-BBB to predict CNS exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.